pKa-Driven Protonation State Differentiation at Physiological and Synthetic pH Relative to 2-(2-Aminoethyl)-1,3-dioxolane and 2-Ethoxyethylamine
The predicted pKa of 1-(1,3-dioxolan-2-yl)-2-ethoxyethanamine (8.51 ± 0.33) places its protonation equilibrium in a distinct regime from both 2-(2-aminoethyl)-1,3-dioxolane (pKa ~10.33 ± 0.10) and 2-ethoxyethylamine (pKa ~6.26) . At pH 7.4, the target compound exists as approximately 93% protonated, compared to >99.9% for the 5754-35-8 analog and approximately 7% for 2-ethoxyethylamine. This translates to a ~100-fold difference in free base availability between the target compound and 2-ethoxyethylamine at physiological pH, directly impacting nucleophilic reactivity in conjugation or crosslinking applications [1].
| Evidence Dimension | pKa (amine basicity) and calculated protonation ratio at pH 7.4 |
|---|---|
| Target Compound Data | pKa = 8.51 ± 0.33 (predicted); ~93% protonated at pH 7.4 |
| Comparator Or Baseline | 2-(2-Aminoethyl)-1,3-dioxolane (CAS 5754-35-8): pKa ~10.33 ± 0.10 (predicted), >99.9% protonated at pH 7.4; 2-Ethoxyethylamine (CAS 110-76-9): pKa ~6.26, ~7% protonated at pH 7.4 |
| Quantified Difference | ΔpKa ≈ -1.82 vs. 5754-35-8; ΔpKa ≈ +2.25 vs. 2-ethoxyethylamine; free base availability differs by ~14-fold vs. 5754-35-8 and ~100-fold vs. 2-ethoxyethylamine at pH 7.4 |
| Conditions | Predicted pKa values (ACD/Labs or equivalent software); protonation ratios calculated using the Henderson-Hasselbalch equation at pH 7.4 |
Why This Matters
The intermediate pKa of the target compound offers a tunable protonation window for applications requiring controlled amine nucleophilicity, such as site-selective bioconjugation or pH-responsive drug delivery.
- [1] Manallack DT. The pKₐ distribution of drugs: application to drug discovery. Perspect Medicin Chem. 2007;1:25-38. doi:10.1177/1177391X0700100003. (Class-level evidence: pKa influences ionization state, permeability, and target engagement.) View Source
